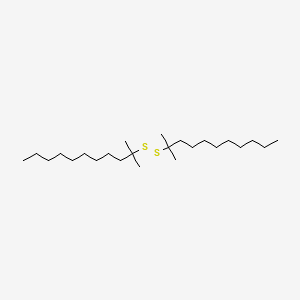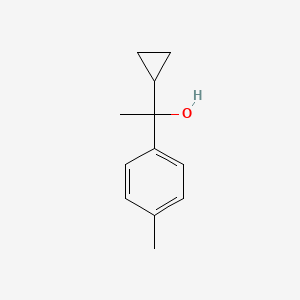
NCX 470
Vue d'ensemble
Description
NCX 470 is a novel nitric oxide-donating bimatoprost eye drop currently in Phase 3 clinical development for the lowering of intraocular pressure in patients with open-angle glaucoma or ocular hypertension . This compound combines the intraocular pressure-lowering effects of nitric oxide and prostaglandin analogs, making it a promising candidate for first-line therapy in glaucoma treatment .
Mécanisme D'action
NCX 470, also known as 6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester or [(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate, is a novel nitric oxide (NO)-donating bimatoprost eye drop .
Target of Action
The primary targets of this compound are the intraocular pressure (IOP) and the ocular blood flow . It is designed to lower IOP in patients with open-angle glaucoma or ocular hypertension .
Mode of Action
This compound has a dual mechanism of action. It combines the effects of bimatoprost , a prostaglandin analog, and nitric oxide (NO) . Bimatoprost primarily increases uveoscleral outflow, while NO enhances aqueous humor drainage from the eye via a different mechanism . This dual action results in a more significant reduction in IOP compared to bimatoprost alone .
Biochemical Pathways
The biochemical pathways affected by this compound involve the prostaglandin F2alpha (PGF2a) and NO/cGMP signaling pathways . The PGF2a pathway is activated by bimatoprost, leading to increased uveoscleral outflow. The NO/cGMP pathway, activated by the NO-donating moiety of this compound, leads to relaxation of the trabecular meshwork and Schlemm’s canal, enhancing aqueous humor drainage .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It is known that this compound is designed to release bimatoprost and no into the eye to lower iop . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The primary result of this compound’s action is a significant reduction in IOP . In clinical trials, this compound has demonstrated superior IOP-lowering effects compared to latanoprost, the current standard of care . Additionally, this compound has shown potential retinal cell protective activity, suggesting it may have therapeutic properties beyond lowering IOP .
Action Environment
The action of this compound can be influenced by various environmental factors, although specific details are still under investigation. Clinical trials are being conducted in different geographical locations, including the U.S. and China, to evaluate the compound’s action, efficacy, and stability under different environmental conditions .
Analyse Biochimique
Biochemical Properties
NCX 470 is a nitric oxide (NO)-donating bimatoprost . The NO-donating property of this compound enhances both uveoscleral and trabecular outflow , which are the two main pathways for the drainage of aqueous humor from the eye. This dual mechanism of action is believed to contribute to its efficacy in lowering IOP .
Cellular Effects
In nonclinical studies, this compound has been shown to improve ocular perfusion and retinal function in damaged eyes compared to vehicle . This suggests that this compound may have therapeutic properties over and above lowering of IOP .
Molecular Mechanism
The molecular mechanism of this compound involves the release of both bimatoprost and NO following instillation into the eye . Bimatoprost is one of the leading products in the class of prostaglandin analogs, which are widely used for IOP-lowering in patients with open-angle glaucoma or ocular hypertension . The NO released from this compound activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This in turn leads to relaxation of the trabecular meshwork and ciliary muscle, resulting in increased aqueous humor outflow and a reduction in IOP .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in various laboratory settings. In a Phase 3 trial, this compound demonstrated significant IOP reduction at all on-treatment time points, with reductions ranging from 8.0-9.7 mmHg .
Dosage Effects in Animal Models
In animal models of ocular hypertension and glaucoma, this compound demonstrated up to 3.5 mmHg greater IOP-lowering than equimolar bimatoprost . Moreover, the administration of this compound in rabbits, which are known to respond poorly to bimatoprost, resulted in up to 8 mmHg IOP-lowering compared to vehicle .
Méthodes De Préparation
The synthesis of NCX 470 involves the conjugation of bimatoprost with a nitric oxide-donating moiety. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the general approach involves the esterification of bimatoprost with a nitric oxide-releasing group, followed by purification and formulation into an ophthalmic solution .
Analyse Des Réactions Chimiques
NCX 470 undergoes several types of chemical reactions, primarily focusing on its nitric oxide-donating and prostaglandin analog properties. The key reactions include:
Oxidation: The nitric oxide moiety can undergo oxidation, releasing nitric oxide, which plays a crucial role in intraocular pressure regulation.
Hydrolysis: The ester bond in this compound can be hydrolyzed, releasing bimatoprost and the nitric oxide donor.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include mild oxidizing agents for nitric oxide release and aqueous conditions for hydrolysis. The major products formed from these reactions are bimatoprost and nitric oxide .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
NCX 470 is compared with other prostaglandin analogs such as latanoprost, travoprost, and tafluprost:
Latanoprost: This compound has shown superior intraocular pressure-lowering effects compared to latanoprost in clinical trials.
Travoprost and Tafluprost: While these compounds are effective in lowering intraocular pressure, this compound’s dual mechanism of action involving nitric oxide donation provides an additional therapeutic benefit.
The uniqueness of this compound lies in its dual mechanism of action, combining the benefits of nitric oxide and prostaglandin analogs, making it a promising candidate for glaucoma treatment .
Propriétés
IUPAC Name |
[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















